molecular formula C13H11NO3 B6387086 5-(3-(Hydroxymethyl)phenyl)nicotinic acid CAS No. 1261974-04-2

5-(3-(Hydroxymethyl)phenyl)nicotinic acid

Cat. No.: B6387086
CAS No.: 1261974-04-2
M. Wt: 229.23 g/mol
InChI Key: GOPUOUSQLIUUFE-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a hydroxymethyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety. The molecular formula of this compound is C13H11NO3, and it has a molecular weight of 229.23 g/mol

Preparation Methods

The synthesis of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)benzaldehyde with nicotinic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography techniques .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

5-(3-(Hydroxymethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the carboxylic acid group is reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

5-(3-(Hydroxymethyl)phenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in developing new therapeutic agents.

    Medicine: Due to its structural similarity to nicotinic acid, it is investigated for its potential role in treating conditions related to vitamin B3 deficiency and other metabolic disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The hydroxymethyl group may play a role in its biological activity by facilitating interactions with enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

5-(3-(Hydroxymethyl)phenyl)nicotinic acid can be compared with other similar compounds, such as:

    Nicotinic acid (Niacin): Both compounds share the nicotinic acid moiety, but this compound has an additional hydroxymethyl group attached to the phenyl ring, which may confer different biological activities.

    Isonicotinic acid: This compound is an isomer of nicotinic acid with the carboxyl group attached to the 4-position of the pyridine ring. It is used in the synthesis of various pharmaceuticals.

    Picolinic acid: Another isomer of nicotinic acid with the carboxyl group attached to the 2-position of the pyridine ring. .

The uniqueness of this compound lies in its specific structural features, which may lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(4-9)11-5-12(13(16)17)7-14-6-11/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPUOUSQLIUUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687104
Record name 5-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-04-2
Record name 5-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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